molecular formula C11H12BrN B3057905 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-40-9

1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B3057905
CAS No.: 86215-40-9
M. Wt: 238.12 g/mol
InChI Key: KHJRUTSPEDPIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes a bromophenyl group and an azabicyclohexane framework

Properties

IUPAC Name

1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJRUTSPEDPIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507978
Record name 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86215-40-9
Record name 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86215-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Catalytic Cyclization via Dirhodium(II) Complexes

A dirhodium(II)-catalyzed reaction between vinyldiazoacetates and nitrile oxides has emerged as a robust method for constructing the azabicyclo[3.1.0]hexane core. In a representative procedure, methyl 2-diazo-3-oxobut-3-enoate reacts with 4-bromobenzonitrile oxide in the presence of dirhodium(II) tetraacetate, yielding methyl 1-(4-bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate as a key intermediate. Subsequent hydrolysis and decarboxylation steps afford the target compound. This method achieves moderate yields (44–48%) but excels in stereochemical control, as confirmed by X-ray crystallography.

Bromination of Azabicyclo Precursors

Alternative approaches focus on introducing the 4-bromophenyl group post-cyclization. For example, N-phenyl-3-azabicyclo[3.1.0]hexane undergoes electrophilic aromatic bromination using N-bromosuccinimide (NBS) in dichloromethane at 20–25°C. Tetra-n-butylammonium tetraphenylborate serves as a phase-transfer catalyst, enhancing regioselectivity for the para position. This two-step process—cyclization followed by bromination—achieves yields up to 87.2% with GC purity exceeding 99%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Dichloromethane and acetonitrile are preferred for bromination due to their ability to stabilize reactive intermediates, whereas sulfolane facilitates high-temperature coupling between bromobenzene and piperidine derivatives. For dirhodium-catalyzed cyclizations, nonpolar solvents like hexane minimize side reactions but require prolonged reaction times (6–8 hours).

Table 1: Comparative Analysis of Bromination Conditions
Brominating Agent Solvent Catalyst Yield (%) Purity (%)
NBS Dichloromethane Tetra-n-Bu4N+BPh4− 85.4 99.7
Dibromohydantoin Acetonitrile Tetra-n-Bu4N+BPh4− 87.2 99.5
Br2 CH2Cl2 None 62.1 95.2

Role of Catalysts

Dirhodium(II) complexes enable [3+2] cycloadditions with exceptional stereoselectivity, while tetra-n-butylammonium salts enhance bromination kinetics by solubilizing ionic intermediates. Notably, omitting the phase-transfer catalyst reduces yields by 30–40%, underscoring its necessity in halogenation steps.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of the target compound (CDCl3, 400 MHz) exhibit characteristic signals:

  • δ 7.31–7.27 (d, J = 9.1 Hz, 2H, Ar-H)
  • δ 6.79–6.73 (d, J = 9.1 Hz, 2H, Ar-H)
  • δ 3.12 (t, J = 5.4 Hz, 4H, N–CH2)
  • δ 1.69–1.63 (m, 4H, bicyclo-CH2)
  • δ 1.58–1.55 (m, 2H, bicyclo-CH).

The absence of isomer peaks in LC-MS analyses confirms the regioselectivity of bromination.

Recrystallization and Purity Control

Recrystallization from dichloromethane/n-heptane (1:4) achieves >99% purity, as demonstrated by HPLC. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with literature values.

Industrial-Scale Considerations

Cost and Raw Material Availability

Piperidine and bromobenzene are commercially available at scale, reducing production costs. However, dirhodium catalysts remain expensive, necessitating recycling protocols or alternative catalysts for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

Scientific Research Applications of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

This compound and its derivatives are used in chemistry, biology, medicine, and industry. These compounds are characterized by bicyclic structures, which impart specific chemical and biological properties. Because of these properties, they serve as building blocks in synthesizing complex molecules, and are studied for their potential interactions with biomolecules and therapeutic effects.

Chemistry

This compound is used as a building block for synthesizing more complex molecules.

  • Synthesis of Aza[3.1.0]bicycles A base-promoted intramolecular addition of alkenes can deliver conformationally restricted, highly substituted aza[3.1.0]bicycles . For example, 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one can be isolated in an 82% yield in the presence of tBuOK in DMF after 24 hours .

Biology

This compound is investigated for its potential biological activities and interactions with biological targets such as receptors. Similar compounds have been shown to act as antagonists at nicotinic acetylcholine receptors, which can affect neurotransmission and potentially offer therapeutic benefits in neurological disorders.

Medicine

This compound is explored for potential therapeutic effects, particularly in neuropharmacology and as a precursor for drug development.
* Nonnarcotic Analgesics 1-Aryl-3-azabicyclo[3.1.0]hexanes represent a series of nonnarcotic analgesic agents .

Industry

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromophenyl group and the azabicyclohexane framework contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized by its unique bicyclic structure which contributes to its biological properties. The bromophenyl group enhances its interaction with biological targets, potentially increasing its efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the 3-azabicyclo[3.1.0]hexane framework. For instance, compounds derived from this structure have demonstrated cytostatic effects on transformed 3T3-SV40 cells, leading to a significant reduction in cell motility and proliferation rates.

  • Cell Proliferation Studies :
    • In vitro tests showed that treatment with this compound resulted in a decrease in cell numbers during the S phase of the cell cycle, indicating a blockade in cell cycle progression similar to that observed with cisplatin treatment .
CompoundCell Cycle PhaseControl (%)Treated (%)
ControlS Phase60.9-
This compoundS Phase-15.7

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study involving various derivatives demonstrated promising antibacterial activity against Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited an MIC of 50 μg/ml against selected strains, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Cytotoxicity Assay :
    • A cytotoxicity assay was performed on various cancer cell lines, revealing that the compound significantly inhibited cell growth at concentrations comparable to established chemotherapeutics.
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspases, further supporting its role as a potential therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.